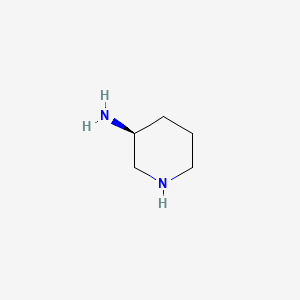

(S)-piperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUGKEHLRUVPAN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357621 | |

| Record name | (S)-piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80918-66-7 | |

| Record name | (S)-piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-piperidin-3-amine: Structure, Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-piperidin-3-amine, a chiral cyclic amine, is a critical building block in modern medicinal chemistry. Its rigid piperidine scaffold and versatile amino group make it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its primary application as a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs pivotal in the management of type 2 diabetes. Detailed experimental protocols for its synthesis and analysis are provided, alongside a visualization of the relevant biological signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name (3S)-piperidin-3-amine, is a piperidine ring substituted with an amino group at the third position, with the stereochemistry at this chiral center being (S).[1]

Chemical Structure:

The structural and physical properties of this compound and its commonly used dihydrochloride salt are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 80918-66-7 |

| Boiling Point | 157.9 ± 8.0 °C |

| Topological Polar Surface Area (TPSA) | 38.1 Ų |

| logP | -0.6 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

| SMILES | C1C--INVALID-LINK--N |

| InChIKey | PEUGKEHLRUVPAN-YFKPBYRVSA-N |

Table 2: Physicochemical Properties of this compound Dihydrochloride [4]

| Property | Value |

| Molecular Formula | C5H14Cl2N2 |

| Molecular Weight | 173.08 g/mol |

| CAS Number | 334618-07-4 |

| Appearance | Off-white to beige powder |

| Solubility | Sparingly soluble in methanol, slightly soluble in water |

| InChIKey | GGPNYXIOFZLNKW-XRIGFGBMSA-N |

Synthesis of this compound

Several synthetic routes to enantiomerically pure this compound have been developed, driven by its importance in the pharmaceutical industry. Key strategies include multi-step synthesis from chiral precursors, enzymatic synthesis, and resolution of racemic mixtures.

Multi-step Synthesis from L-Glutamic Acid

A common approach utilizes the readily available and inexpensive chiral starting material, L-glutamic acid. This multi-step process involves the formation of the piperidine ring through a series of chemical transformations.

Experimental Protocol:

-

Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.

-

Reduction: The ester groups are then reduced to alcohols using a reducing agent like sodium borohydride.

-

Tosylation: The resulting diol is activated by converting the hydroxyl groups into tosylates.

-

Cyclization: Intramolecular cyclization is achieved by reacting the ditosylate with a suitable amine, which displaces the tosylate groups to form the piperidine ring.

-

Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield this compound.

Synthesis from N-Boc-3-piperidone

This method involves the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, to introduce the desired stereochemistry at the C3 position.

Experimental Protocol:

-

Condensation: N-Boc-3-piperidone is condensed with a chiral auxiliary, such as (S)-tert-butanesulfinamide, in the presence of a dehydrating agent (e.g., 4A molecular sieves) and a catalytic amount of a weak base like pyrrolidine.

-

Diastereoselective Reduction: The resulting N-sulfinylimine intermediate is then reduced with a hydride source. The chiral auxiliary directs the hydride attack to stereoselectively form one diastereomer.

-

Hydrolysis/Deprotection: The chiral auxiliary and the Boc group are removed by treatment with a strong acid, such as hydrochloric acid in an alcoholic solvent, to afford this compound dihydrochloride.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. ω-Transaminases are enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone substrate.

Experimental Protocol:

-

Reaction Setup: A buffered aqueous solution is prepared containing the substrate (N-Boc-3-piperidone), an amine donor (e.g., isopropylamine), and the pyridoxal-5'-phosphate (PLP) cofactor.

-

Enzymatic Conversion: An immobilized ω-transaminase enzyme with (S)-selectivity is added to the reaction mixture. The reaction is stirred at a controlled temperature (e.g., 35-50 °C) until the conversion of the ketone to the amine is complete.

-

Workup and Purification: After the reaction, the enzyme is filtered off. The aqueous solution is then extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the Boc-protected (S)-3-aminopiperidine.

-

Deprotection: The Boc group is subsequently removed using standard acidic conditions to give the final product.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications - DoveMed [dovemed.com]

- 2. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes [frontiersin.org]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

Enantioselective Synthesis of (S)-3-Aminopiperidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The precise stereochemical control at the C3 position of the piperidine ring is paramount for the biological activity and safety of these drugs. This technical guide provides a comprehensive overview of the principal enantioselective methods for the synthesis of (S)-3-aminopiperidine, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Enzymatic Transamination: A Green and Efficient Approach

Biocatalysis, particularly the use of ω-transaminases, has emerged as a powerful and environmentally benign method for the asymmetric synthesis of chiral amines. This one-step approach utilizes a prochiral ketone, N-Boc-3-piperidone, as the substrate and an amine donor to stereoselectively introduce the amino group.

General Workflow for Enzymatic Transamination

Caption: General experimental workflow for the enzymatic transamination of N-Boc-3-piperidone.

Experimental Protocol: Enzymatic Synthesis of (S)-3-Amino-1-Boc-piperidine[1]

Materials:

-

N-Boc-3-piperidone

-

Immobilized ω-transaminase (e.g., ATA-P1-G05-IMB for the (S)-enantiomer)

-

Isopropylamine

-

Pyridoxal-5'-phosphate (PLP)

-

Triethanolamine buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (4 M)

-

Potassium hydroxide

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4)

Procedure:

-

To 5 mL of a triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M), add the immobilized ω-transaminase (200 mg) and PLP (1.4 mM).

-

Stir the mixture at 35 °C and 550 rpm for 5 minutes.

-

Add a preheated solution (35 °C) of N-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 μL, 13% v/v).

-

Stir the reaction at 35 °C and 550 rpm in an open vessel for 24 hours, monitoring by HPLC and TLC.

-

Upon completion, filter the enzyme under vacuum and wash with triethanolamine buffer.

-

Adjust the pH of the reaction mixture to 2 with 4 M HCl and extract with CH2Cl2 to remove unreacted starting material.

-

Adjust the pH of the aqueous layer to 13 with KOH and extract with CH2Cl2 (4 x 5 mL).

-

Combine the organic extracts, dry over Na2SO4, filter, and evaporate under reduced pressure to yield (S)-3-amino-1-Boc-piperidine.

Quantitative Data: Enzymatic Transamination

| Enzyme | Substrate Loading | Conversion (%) | Enantiomeric Excess (e.e., %) | Time (h) | Reference |

| ATA-P1-G05-IMB | 45 mM | >99 | >99 (S) | 24 | [1] |

| ATA-260-IMB | 45 mM | 94 | >99 (S) | 50 | [1] |

| ATA-256-IMB | 45 mM | 92 | >99 (S) | 50 | [1] |

| ATA-254-IMB | 45 mM | 89 | >99 (S) | 50 | [1] |

Synthesis from the Chiral Pool: L-Glutamic Acid

Utilizing readily available and inexpensive chiral starting materials, such as amino acids, is a classical and effective strategy for the synthesis of complex chiral molecules. L-glutamic acid can be converted to (S)-3-aminopiperidine through a multi-step sequence.

Synthetic Pathway from L-Glutamic Acid

Caption: Synthetic route to (S)-3-aminopiperidine derivatives from L-glutamic acid.

Experimental Protocol: Synthesis from L-Glutamic Acid[2]

Step 1: Esterification To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. After addition, remove the ice bath and stir at room temperature for 12 h. Evaporate the solvent to give the crude dimethyl ester hydrochloride salt.

Step 2: N-Boc Protection To a stirred solution of the crude dimethyl ester (from the previous step, ~57 mmol) in CH2Cl2 (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)2O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 6 h. Quench with water, extract with CH2Cl2, wash with aqueous sodium bicarbonate and brine, dry over Na2SO4, and purify by column chromatography to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

Step 3: Reduction to Diol To a stirred solution of the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (2.5 equiv.) portion-wise at room temperature. Stir for 2 h. Quench with 10% aqueous citric acid, remove methanol, and extract with CH2Cl2 to afford (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Ditosylation and Cyclization The diol is converted to the corresponding ditosylate using p-toluenesulfonyl chloride. The crude ditosylate is then reacted with a primary amine (e.g., benzylamine) to effect cyclization to the desired N'-substituted (S)-3-(N-Boc-amino)piperidine. Subsequent deprotection of both the N-Boc and N'-benzyl groups yields (S)-3-aminopiperidine.

Quantitative Data: Synthesis from L-Glutamic Acid

| Step | Product | Yield (%) | Reference |

| N-Boc Protection | (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate | 92 | |

| Reduction to Diol | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | 76 | |

| Overall (5 steps) | Substituted 3-(N-Boc amino) piperidines | 44-55 |

Rhodium-Catalyzed Asymmetric Reductive Transamination

Transition metal-catalyzed reactions offer highly efficient and enantioselective routes to chiral molecules. A rhodium-catalyzed reductive transamination of pyridinium salts provides a powerful method for the synthesis of chiral piperidines. This approach involves the in-situ formation of a chiral amine that directs the stereochemical outcome of the reduction.

Conceptual Pathway for Reductive Transamination

Caption: Conceptual mechanism for rhodium-catalyzed asymmetric reductive transamination.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination (General Procedure)

Materials:

-

Pyridinium salt

-

Chiral primary amine (e.g., (S)-1-phenylethylamine)

-

[Cp*RhCl2]2 catalyst

-

Formic acid (HCOOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a reaction vessel, combine the pyridinium salt (0.5 mmol), the chiral primary amine (10 equiv.), and formic acid (24 equiv.) in a mixture of DCM/H2O (15:1, 4.0 mL).

-

Add the [Cp*RhCl2]2 catalyst (1 mol%).

-

Stir the reaction mixture at 40 °C for 22 hours in air.

-

Upon completion, the reaction is worked up by extraction and purified by chromatography to yield the chiral piperidine.

Quantitative Data: Rhodium-Catalyzed Reductive Transamination of 2-Substituted Pyridiniums

| Substrate (2-substituted pyridinium) | Chiral Amine | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| 2-Me | (R)-PEA | >20:1 | 85 | 98 | |

| 2-Ph | (R)-PEA | >20:1 | 89 | 98 | |

| 2-CO2Me | (R)-PEA | >20:1 | 82 | 99 | |

| 2-F | (S)-PEA | >20:1 | 81 | 99 |

PEA = 1-phenylethylamine

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective synthesis of a target molecule. The auxiliary is temporarily attached to the substrate, directs the stereochemistry of a subsequent reaction, and is then cleaved to reveal the enantiomerically enriched product. N-tert-butanesulfinamide (Ellman's auxiliary) is a widely used and effective chiral auxiliary for the synthesis of chiral amines.

General Strategy for Chiral Auxiliary Approach

Caption: General workflow for the synthesis of a chiral amine using a chiral auxiliary.

Experimental Protocol: Diastereoselective Reduction of an N-tert-Butanesulfinyl Imine (General Procedure)

Step 1: Condensation To a solution of N-Boc-3-piperidone and (S)-tert-butanesulfinamide in a suitable solvent (e.g., THF), add a dehydrating agent such as Ti(OEt)4. Heat the mixture to form the corresponding N-tert-butanesulfinylimine.

Step 2: Diastereoselective Reduction Cool the solution of the sulfinylimine to a low temperature (e.g., -78 °C). Add a reducing agent (e.g., NaBH4 or L-Selectride®). The choice of reducing agent can influence the diastereoselectivity. Stir the reaction until completion.

Step 3: Cleavage of the Auxiliary Treat the resulting N-tert-butanesulfinyl amine with a strong acid (e.g., HCl in an appropriate solvent) to cleave the sulfinyl group, affording the desired (S)-N-Boc-3-aminopiperidine hydrochloride salt. The chiral auxiliary can often be recovered.

Quantitative Data: Chiral Auxiliary Approach

| Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| N-tert-butanesulfinyl α-chloro imines | NaBH4 | >98:2 | up to 98 | [2] |

| N-tert-butanesulfinyl α-chloro imines | LiBHEt3 | up to 92:8 | up to 85 | [2] |

Conclusion

The enantioselective synthesis of (S)-3-aminopiperidine can be achieved through several robust and efficient methods. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the availability of specialized equipment or biocatalysts. Enzymatic transamination offers a green, one-step process with high enantioselectivity. Synthesis from the chiral pool provides a cost-effective route from readily available starting materials. Rhodium-catalyzed asymmetric reactions represent a highly efficient and scalable approach, while the use of chiral auxiliaries allows for reliable stereochemical control. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the efficient and sustainable production of this vital pharmaceutical intermediate.

References

(S)-Piperidin-3-amine Derivatives as Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of (S)-piperidin-3-amine derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). The this compound moiety serves as a crucial pharmacophore in the design of numerous DPP-4 inhibitors for the management of type 2 diabetes mellitus. Inhibition of DPP-4 elevates the levels of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This guide details the underlying signaling pathways, presents a compilation of quantitative pharmacological data, and provides comprehensive experimental protocols for the evaluation of these compounds.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound derivatives in the context of metabolic diseases is the competitive and reversible inhibition of the serine exopeptidase, dipeptidyl peptidase-4 (DPP-4)[1][2]. DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP[2][3]. By inhibiting DPP-4, these compounds increase the circulating half-life of active GLP-1 and GIP, leading to a potentiation of their physiological effects on glucose homeostasis[3].

The Incretin Effect and Glucose Homeostasis

Incretins are gut-derived hormones released in response to nutrient intake. They play a vital role in regulating postprandial glucose levels. The key actions of elevated GLP-1 and GIP levels resulting from DPP-4 inhibition include:

-

Glucose-Dependent Insulin Secretion: GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated only when blood glucose levels are elevated, minimizing the risk of hypoglycemia[3].

-

Suppression of Glucagon Secretion: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, particularly in the postprandial state. This reduction in glucagon leads to decreased hepatic glucose production[3].

-

Delayed Gastric Emptying: GLP-1 slows gastric emptying, which helps to reduce the rate of glucose absorption from the gut and curb postprandial glucose spikes.

-

Promotion of Satiety: GLP-1 acts on the central nervous system to promote a feeling of fullness, which can contribute to reduced food intake and potential weight management.

-

β-Cell Health: Preclinical studies suggest that incretins may also have beneficial effects on β-cell proliferation and survival[4].

Signaling Pathways

The binding of GLP-1 and GIP to their respective G protein-coupled receptors (GLP-1R and GIPR) on pancreatic β-cells initiates a cascade of intracellular signaling events that culminate in enhanced insulin secretion[1][5].

Quantitative Pharmacological Data

The potency and selectivity of this compound derivatives are critical parameters in drug development. The following tables summarize the in vitro inhibitory activity (IC₅₀ and Kᵢ values) and selectivity against related proteases for a selection of these compounds.

Table 1: In Vitro DPP-4 Inhibitory Activity of this compound Derivatives

| Compound ID | Modification on Piperidine Ring | DPP-4 IC₅₀ (nM) | DPP-4 Kᵢ (nM) | Reference |

| Sitagliptin | N-linked trifluoromethyl-triazolopiperazine | 18 | 2.6 | [6] |

| Alogliptin | N-linked cyanobenzyl group | <10 | - | [4] |

| Linagliptin | N-linked xanthine heterocycle | 1 | - | [4] |

| Compound 1 | 4-benzylpiperidine derivative | 1600 | - | [6] |

| Compound 2 | 2-benzylpyrrolidine derivative | 300 | - | [6] |

| Compound 3 | phenethyl-piperazine derivative | 1200 | - | [6] |

| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4000 | - | [6] |

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions. Data presented here are for comparative purposes.

Table 2: Selectivity Profile of this compound Derivatives

| Compound | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | DPP-9 IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| Sitagliptin | 18 | >10,000 | >10,000 | >555 | >555 | [7] |

| Vildagliptin | 62 | 2,700 | 5,700 | 43.5 | 91.9 | [7] |

| Saxagliptin | 50 | 3,500 | 8,900 | 70 | 178 | [7] |

| DPP8/9 Inhibitor | 1,500 | 10 | 4 | 0.006 | 0.002 | [7] |

A higher selectivity ratio indicates greater selectivity for DPP-4 over other dipeptidyl peptidases, which is a desirable characteristic to minimize potential off-target effects.[7][8]

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of this compound derivatives against purified DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

-

Assay Reaction:

-

Add 25 µL of assay buffer to all wells.

-

Add 25 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

-

Add 25 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically at 37°C for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based DPP-4 Activity Assay

This protocol allows for the assessment of inhibitor potency in a more physiologically relevant cellular environment.

Materials:

-

HEK293 or HepG2 cells stably expressing human DPP-4

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DPP-4 substrate: Gly-Pro-AMC

-

Test compounds

-

Lysis buffer (optional, for endpoint assays)

-

96-well clear-bottom black plates

Procedure:

-

Cell Seeding: Seed the DPP-4 expressing cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 1-2 hours).

-

Substrate Addition: Add the Gly-Pro-AMC substrate directly to the live cells in the culture medium.

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity over time.

-

Data Analysis: Calculate IC₅₀ values as described in the enzyme inhibition assay protocol.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol evaluates the in vivo efficacy of this compound derivatives in improving glucose tolerance.

Animals:

-

Male C57BL/6J mice or Zucker Diabetic Fatty (ZDF) rats.

Procedure:

-

Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (approximately 16 hours) with free access to water.

-

Compound Administration: Administer the test compound or vehicle orally (p.o.) via gavage.

-

Baseline Blood Glucose: After a specific pre-treatment period (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.

-

Blood Glucose Monitoring: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

-

Plasma Incretin Measurement (Optional): At selected time points, collect blood into tubes containing a DPP-4 inhibitor and aprotinin to prevent ex vivo degradation of GLP-1 and GIP. Centrifuge to obtain plasma and store at -80°C for later analysis using ELISA kits.[9][10][11][12]

-

Data Analysis:

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Statistically compare the AUC values between the treated and vehicle control groups.

-

Experimental and Logical Workflows

The discovery and development of novel this compound based DPP-4 inhibitors typically follow a structured workflow, from initial screening to in vivo validation.

Conclusion

The this compound scaffold has proven to be a highly successful starting point for the design of potent and selective DPP-4 inhibitors. The mechanism of action, centered on the enhancement of the incretin system, offers a glucose-dependent approach to glycemic control with a low intrinsic risk of hypoglycemia. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel compounds in this important therapeutic class. Future research may focus on further optimizing selectivity profiles and exploring the potential pleiotropic effects of DPP-4 inhibition beyond glycemic control.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. lornajane.net [lornajane.net]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Spectroscopic Data Analysis of (S)-piperidin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (S)-piperidin-3-amine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the accurate identification and characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, complete experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and data from analogous compounds, such as piperidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit complex multiplets due to the cyclic structure and the presence of multiple chiral centers. The protons on the piperidine ring would show diastereotopic and enantiotopic relationships, leading to distinct chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (axial) | ~ 2.5 - 2.7 | ddd | J ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq) |

| H-2 (equatorial) | ~ 3.0 - 3.2 | ddd | J ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq) |

| H-3 (axial) | ~ 2.8 - 3.0 | m | - |

| H-4 (axial) | ~ 1.4 - 1.6 | m | - |

| H-4 (equatorial) | ~ 1.8 - 2.0 | m | - |

| H-5 (axial) | ~ 1.5 - 1.7 | m | - |

| H-5 (equatorial) | ~ 1.9 - 2.1 | m | - |

| H-6 (axial) | ~ 2.6 - 2.8 | ddd | J ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq) |

| H-6 (equatorial) | ~ 3.1 - 3.3 | ddd | J ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq) |

| NH (piperidine) | ~ 1.5 - 2.5 | br s | - |

| NH₂ (amine) | ~ 1.0 - 2.0 | br s | - |

Note: The chemical shifts of the N-H protons are highly dependent on solvent and concentration and will exchange with D₂O.

1.1.2. ¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the piperidine ring. The chemical shifts are influenced by the nitrogen atom and the amino substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 48 - 52 |

| C-3 | ~ 50 - 54 |

| C-4 | ~ 25 - 29 |

| C-5 | ~ 23 - 27 |

| C-6 | ~ 46 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorptions for both primary and secondary amine functionalities, as well as the C-H bonds of the piperidine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium (one band) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium-Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of cyclic amines.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

| 100 | [M]⁺ | Molecular Ion |

| 99 | [M-H]⁺ | Loss of a hydrogen atom |

| 83 | [M-NH₃]⁺ | Loss of ammonia from the primary amine |

| 71 | α-cleavage with loss of an ethylamine radical | |

| 56 | Ring opening and subsequent fragmentation | |

| 44 | [CH₂=NH₂]⁺ | Common fragment from primary amines |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Sample Preparation (Solid/KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules and will likely produce a clear fragmentation pattern. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may yield a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of this compound.

The Biological Frontier: A Technical Guide to the Activity of Chiral Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents and natural products.[1][2] Its conformational flexibility and the stereochemical diversity introduced by chiral centers make it an invaluable component in the design of highly specific and potent bioactive molecules.[1][3] This in-depth technical guide explores the diverse biological activities of chiral piperidine derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways to provide a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Chiral Piperidine Derivatives

Chiral piperidine derivatives have emerged as a significant class of compounds with potent anticancer properties.[4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that are dysregulated in cancer.[6] Several studies have demonstrated their efficacy against a wide range of human cancer cell lines, including those resistant to standard chemotherapeutic agents.[7]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and growth-inhibitory activities of various chiral piperidine derivatives are summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cell Type | Activity (µM) | Metric | Reference |

| Compound 17a | PC3 | Prostate | 0.81 | IC50 | [4][5] |

| MGC803 | Gastric | 1.09 | IC50 | [4] | |

| MCF-7 | Breast | 1.30 | IC50 | [4] | |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | IC50 | [4][6] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | IC50 | [4][6] | |

| Compound 16 | 786-0 | Kidney | 0.4 (µg/mL) | GI50 | [4] |

| HT29 | Colon | 4.1 (µg/mL) | GI50 | [4] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (µg/mL) | GI50 | [4] | |

| PC-3 | Prostate | <25 (µg/mL) | GI50 | [4][7] | |

| Piperidine Derivative 1 | PC-3 | Prostate | 6.3 (µg/mL) | GI50 | [7] |

| Piperidine Derivative 25 | PC-3 | Prostate | 6.4 (µg/mL) | GI50 | [7] |

Key Signaling Pathways in Cancer Targeted by Piperidine Derivatives

The anticancer effects of these derivatives are often attributed to their interference with crucial cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[6] Key pathways include STAT3, NF-κB, and PI3K/Akt.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers, promoting tumor cell proliferation, survival, and immune evasion.[2][3] Inhibition of STAT3 signaling is a promising therapeutic strategy.[8]

The Nuclear Factor-κB (NF-κB) pathway is a key regulator of inflammation and cell survival.[7] Its aberrant activation is a hallmark of many cancers. The canonical pathway is typically triggered by pro-inflammatory cytokines like TNFα or IL-1.[7][9]

This pathway is a central regulator of cell growth, proliferation, and survival.[4][10] Its hyperactivation is a common event in cancer, promoting cell proliferation and inhibiting apoptosis.[4]

Antiviral Activity

Certain chiral piperidine derivatives have demonstrated significant potential as antiviral agents, with activity reported against influenza viruses and the Human Immunodeficiency Virus (HIV).[9][11] Their mechanisms often involve the inhibition of key viral enzymes essential for replication.

Quantitative Data: In Vitro Antiviral Activity

| Compound/Derivative | Virus Strain | Cell Line | Activity | Metric | Reference |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | "Much lower than Ribavirin" | EC50 | [9] |

| FZJ13 | HIV-1 | - | "Comparable to 3TC" | Anti-HIV-1 Activity | [9] |

| Compound 11e | Influenza Virus (various strains) | - | As low as 0.05 µM | EC50 | [11] |

| N-arylmethyl substituted piperidine-linked anilines | HIV-1 (wild-type) | MT-4 | 0.022 to 2.1 µM | EC50 | [12] |

Neuroprotective Effects

Piperidine alkaloids, a class of natural products featuring the piperidine core, have been investigated for their neuroprotective properties.[13] These compounds show promise in mitigating neuronal damage associated with neurodegenerative diseases and excitotoxicity.[14][15] The alkaloid piperine, for instance, has been shown to protect dopaminergic neurons and attenuate deficits in models of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[16] Another study found that piperine exerts neuroprotective effects by suppressing the synchronization of neuronal networks and presynaptic glutamate release.[14]

Enzyme Inhibition

The structural characteristics of chiral piperidines make them ideal scaffolds for designing potent and selective enzyme inhibitors. This is a key strategy in treating a variety of diseases, from neurodegenerative disorders to metabolic diseases.[17]

Quantitative Data: Enzyme Inhibitory Activity

| Compound/Derivative | Target Enzyme | Activity | Metric | Reference |

| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM | IC50 | [17] |

| Compound 21 | Acetylcholinesterase (AChE) | 0.56 nM | IC50 | [17] |

| Compound 19 | Acetylcholinesterase (AChE) | 1.2 nM | IC50 | [17] |

| Chiral pyrimidinyl-piperazine carboxamides (e.g., 7c, 17c, 21c, 22c) | α-glucosidase (yeast) | 0.4 - 1.5 µM | IC50 | [18] |

| Compound 5a (aralkyl piperidine) | Serotonin Transporter (SERT) | 1.9 nM | IC50 | [19] |

| 5-HT1A Receptor | 0.46 nM | Ki | [19] | |

| 5-HT7 Receptor | 2.7 nM | Ki | [19] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of chiral piperidine derivatives.

General Experimental Workflow for Drug Discovery

The discovery and development of novel chiral piperidine-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[11][18]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the chiral piperidine derivatives in culture medium.

-

Replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compounds.[4]

-

Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[1]

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[17]

-

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay spectrophotometrically measures AChE activity by detecting the product of a reaction between thiocholine and DTNB (Ellman's reagent).[17][20]

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.[21]

-

DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.[21]

-

Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).[21]

-

Enzyme: Acetylcholinesterase (AChE) solution (e.g., 1 U/mL) in buffer.[21]

-

Test Compounds: Prepare stock solutions and serial dilutions in an appropriate solvent.

-

-

Assay Procedure (96-well plate):

-

Plate Setup:

-

Pre-incubation: Add buffer, AChE, DTNB, and the test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.[21]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[21]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[17]

-

Protocol 3: Influenza Virus Plaque Reduction Assay

This assay quantifies the infectious virus titer by counting plaques (localized areas of cell death) in a cell monolayer.[22]

-

Cell Culture:

-

Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer overnight.[23]

-

-

Virus Infection:

-

Overlay Application:

-

Incubation and Plaque Visualization:

-

Data Analysis:

-

Count the number of plaques at a dilution that yields a countable number (e.g., 10-100 plaques).

-

Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

-

For antiviral testing, the assay is performed in the presence of the piperidine derivative, and the reduction in plaque number is used to calculate the EC50.

-

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This colorimetric assay quantifies HIV-1 RT activity by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[27]

-

Plate Preparation:

-

Use a streptavidin-coated 96-well microplate.

-

Immobilize a biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)) onto the wells.[27]

-

-

Reaction Setup:

-

Prepare a reaction mixture containing dNTPs, including DIG-dUTP.

-

Add the reaction mixture to the wells.

-

Add serial dilutions of the chiral piperidine derivative (test inhibitor) and a positive control (e.g., Nevirapine) to the appropriate wells.[27]

-

-

Enzyme Reaction:

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). Incubate and wash again.

-

Add a peroxidase substrate (e.g., TMB). The HRP will catalyze a color change.[28]

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-enzyme control).

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme-only control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[28]

-

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. NF-κB - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. Influenza virus plaque assay [protocols.io]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

(S)-3-Aminopiperidine: A Cornerstone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-aminopiperidine has emerged as a privileged scaffold in medicinal chemistry, serving as a critical chiral building block in a variety of pharmacologically active agents. Its rigid, six-membered heterocyclic structure, combined with a chiral amino group, provides an ideal framework for creating molecules with high potency and selectivity for their biological targets. This guide explores the synthesis, applications, and profound impact of (S)-3-aminopiperidine in pharmaceutical development, with a particular focus on its role in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Significance of the (S)-3-Aminopiperidine Moiety

The piperidine ring is one of the most ubiquitous heterocyclic structures found in pharmaceuticals and natural products.[1] The introduction of a chiral amine at the 3-position, specifically the (S)-enantiomer, imparts distinct structural and physicochemical properties that are highly advantageous in drug design:

-

Defined Stereochemistry: The (S)-configuration allows for precise, three-dimensional interactions with chiral biological targets like enzyme active sites, leading to enhanced selectivity and potency.

-

Structural Rigidity: The piperidine ring acts as a semi-rigid scaffold, which can reduce the entropic penalty upon binding to a target protein, thereby improving binding affinity.

-

Basic Amine Functionality: The primary amine serves as a key interaction point, often forming critical salt bridges or hydrogen bonds with acidic residues (e.g., glutamic acid, aspartic acid) in enzyme binding pockets.[2][3]

-

Versatile Synthetic Handle: The amino group provides a reactive site for a wide range of chemical modifications, allowing for the facile introduction of various side chains to optimize structure-activity relationships (SAR).[4]

Synthesis of (S)-3-Aminopiperidine

The demand for enantiomerically pure (S)-3-aminopiperidine has driven the development of numerous synthetic strategies, ranging from classical resolutions to modern asymmetric and biocatalytic methods.

Chemical Synthesis: A common approach begins with N-Boc-3-piperidone. This involves a condensation reaction with an enantiomerically pure chiral auxiliary, such as (S)-tert-butanesulfinamide, followed by stereoselective reduction and subsequent deprotection to yield the desired (S)-3-aminopiperidine.[5] Other routes utilize starting materials like L-glutamic acid, involving a multi-step process of esterification, protection, reduction, tosylation, and cyclization.[6]

Enzymatic and Chemoenzymatic Synthesis: More recently, biocatalysis has provided highly efficient and environmentally friendly routes. Multi-enzyme cascades using variants of galactose oxidase and imine reductase (IRED) can convert amino alcohols derived from renewable amino acids (like L-ornithine) into protected (S)-3-aminopiperidine with high enantiopurity.[7] Another advanced method utilizes immobilized ω-transaminase in a continuous flow system to produce (S)-1-Boc-3-aminopiperidine, a key intermediate, with high conversion rates and space-time yields, making it suitable for large-scale production.[8][9]

Application in Drug Discovery: DPP-4 Inhibitors

The most prominent application of (S)-3-aminopiperidine is in the development of "gliptins," a class of oral antihyperglycemic agents that selectively inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.[10]

Mechanism of Action: DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][11] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP.[1][12] This leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin when blood glucose is elevated.[13]

-

Suppressed Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[13]

-

Improved Glycemic Control: The combined effects result in lower blood glucose levels, particularly post-prandially, without a high risk of hypoglycemia because the mechanism is glucose-dependent.[11]

Structure-Activity Relationship (SAR) in DPP-4 Inhibitors: The (S)-3-aminopiperidine moiety is crucial for the high affinity and selectivity of many gliptins. X-ray crystallography studies of DPP-4 co-crystalized with inhibitors reveal that the enzyme's active site contains several subsites (S1, S2, etc.). The aminopiperidine group typically binds in the S1 pocket, where the primary amine forms a key charge-charge interaction with a glutamate residue (Glu205/Glu206).[3][14] This interaction anchors the inhibitor to the active site, while other parts of the drug molecule extend into adjacent pockets to provide additional binding affinity and selectivity.

Quantitative Pharmacological Data

The potency of various DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The (S)-3-aminopiperidine scaffold is a component of several highly potent inhibitors.

| Drug | Target | IC50 (nM) | Reference(s) |

| Alogliptin | DPP-4 | < 10 - 24 | [2][15] |

| Linagliptin | DPP-4 | ~1 | [7][8] |

| Sitagliptin | DPP-4 | 19 | [7][15] |

| Saxagliptin | DPP-4 | 50 | [7][15] |

| Vildagliptin | DPP-4 | 62 | [7][15] |

Note: IC50 values can vary slightly depending on assay conditions.

Key Experimental Protocols

Synthesis of Alogliptin via Nucleophilic Substitution

This protocol outlines the final key step in a common synthesis of Alogliptin, where the (S)-3-aminopiperidine building block is coupled with the pyrimidinedione core.[12][16]

-

Materials:

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)

-

(R)-3-aminopiperidine dihydrochloride (Note: The (R)-enantiomer is used in the synthesis of Alogliptin, though the topic focuses on the broader utility of the (S)-enantiomer in other contexts)

-

Potassium carbonate (K₂CO₃)

-

Isopropanol and Water (as solvent mixture)

-

-

Procedure:

-

Suspend Intermediate 1 and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[12]

-

Add a suitable base, such as potassium carbonate, to the suspension to neutralize the hydrochloride salt and facilitate the reaction.[12]

-

Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for several hours.[12][17]

-

Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude Alogliptin.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield high-purity Alogliptin.[12]

-

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This is a generalized protocol for determining the IC50 value of a test compound against the DPP-4 enzyme.[18][19]

-

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

DPP-4 Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)

-

Test compound (e.g., a molecule containing the (S)-3-aminopiperidine scaffold) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (λex = 350-360 nm, λem = 450-465 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well plate, add Assay Buffer, diluted DPP-4 enzyme, and either the test compound dilution, positive control, or solvent (for 100% activity wells) to designated wells. A typical final volume before adding substrate is 50 µL.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5][19]

-

Initiate the enzymatic reaction by adding the DPP-4 substrate (H-Gly-Pro-AMC) to all wells, bringing the final volume to 100 µL.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC product.

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control wells.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

(S)-3-aminopiperidine is a quintessential example of a high-value pharmaceutical building block. Its unique combination of stereochemical definition, structural rigidity, and synthetic versatility has made it indispensable in modern medicinal chemistry. Its central role in the architecture of highly potent and selective DPP-4 inhibitors like Alogliptin and Linagliptin underscores its importance in developing successful therapies for metabolic diseases. As drug discovery continues to demand molecules with greater precision and improved pharmacological profiles, the strategic use of chiral scaffolds such as (S)-3-aminopiperidine will undoubtedly remain a key strategy for innovation and success.

References

- 1. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 6. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medicaid.nv.gov [medicaid.nv.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. globalrph.com [globalrph.com]

- 14. brieflands.com [brieflands.com]

- 15. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Piperidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-piperidin-3-amine dihydrochloride is a chiral heterocyclic amine salt of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. Its stereochemistry and chemical reactivity are pivotal to the efficacy and purity of the final drug products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound dihydrochloride, along with detailed experimental protocols and relevant biological context.

Physical Properties

The physical characteristics of this compound dihydrochloride are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1][2] |

| Molecular Weight | 173.08 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 190-195 °C | [4] |

| Boiling Point | Not available for the dihydrochloride salt. Estimated for the (R)-enantiomer free base: 241.9 °C at 760 mmHg. | [5] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water. | |

| Hygroscopicity | Hygroscopic | [4] |

| CAS Number | 334618-07-4 | [1][2][6] |

Chemical Properties

The chemical behavior of this compound dihydrochloride is dictated by the presence of primary and secondary amine functionalities, its stereocenter, and its salt form.

| Property | Value/Description | Reference |

| pKa | Specific experimental data for the dihydrochloride salt is not readily available in the cited literature. Computational methods can be used for estimation. | [7][8] |

| Chemical Stability | Stable under normal storage conditions. As a hygroscopic substance, it should be stored in a dry environment. | [4] |

| Reactivity | The primary amine at the 3-position is a key reactive site for nucleophilic substitution and amidation reactions. The secondary amine within the piperidine ring can also participate in chemical transformations. It is a key reactant in the synthesis of Alogliptin. | [9][10][11][12] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound dihydrochloride.

Determination of Melting Point

The melting point is a critical indicator of purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound dihydrochloride sample is completely dry and finely powdered. If necessary, gently grind the sample in a clean, dry mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Heat at a slower rate (1-2 °C/min) through the expected melting range.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction media.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound dihydrochloride (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone).

-

Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Allow the tubes to stand and visually inspect for the presence of undissolved solid.

-

Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on the amount of solvent required to dissolve the sample. For quantitative analysis, a gravimetric method can be employed after solvent evaporation.

Determination of pKa (General Titration Method)

Principle: The pKa values of the amine groups can be determined by potentiometric titration with a strong base. The pKa is the pH at which the amine is 50% protonated.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of sodium hydroxide (e.g., 0.1 M)

-

Analytical balance

Procedure:

-

Accurately weigh a sample of this compound dihydrochloride and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

-

Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.

-

Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve. For a dihydrochloride salt, two equivalence points and two corresponding pKa values are expected.[13]

Role in Pharmaceutical Synthesis and Biological Significance

This compound dihydrochloride is a pivotal intermediate in the synthesis of the antidiabetic drug Alogliptin.[9][10][11][12]

Synthetic Pathway to Alogliptin

The following diagram illustrates the logical workflow for the synthesis of Alogliptin, highlighting the crucial role of this compound dihydrochloride.

Caption: Logical workflow for the synthesis of Alogliptin.

Mechanism of Action of Alogliptin (DPP-4 Inhibition)

Alogliptin, synthesized from this compound dihydrochloride, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15][16]

Caption: Simplified signaling pathway of DPP-4 inhibition by Alogliptin.

Conclusion

This compound dihydrochloride is a well-characterized chiral intermediate with defined physical and chemical properties that are critical for its application in pharmaceutical synthesis. Its primary role as a precursor to DPP-4 inhibitors like Alogliptin underscores its importance in modern drug development for the treatment of type 2 diabetes. The experimental protocols provided in this guide offer a framework for the quality control and characterization of this important compound. Further research to experimentally determine the pKa values of the dihydrochloride salt would be beneficial for a more complete understanding of its acid-base chemistry.

References

- 1. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-3-Aminopiperidine dihydrochloride) - Opulent Pharma [opulentpharma.com]

- 3. (3S)-piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16218278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 334618-07-4 CAS MSDS ((S)-3-Aminopiperidine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 334618-07-4|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 12. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 15. Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes [mdpi.com]

- 16. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Ring: A Cornerstone of Nature's Pharmacy and Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents a recurring and vital structural motif in a vast array of natural products. Its discovery is intrinsically linked to the early days of phytochemistry, and its continued prevalence in newly discovered natural compounds underscores its significance as a privileged scaffold in both nature and medicinal chemistry. This technical guide delves into the discovery of the piperidine ring in natural products, its profound significance in drug development, and the experimental methodologies used to investigate its therapeutic potential.

Discovery and Historical Context

The story of the piperidine ring begins with the exploration of one of the world's most common spices: black pepper (Piper nigrum). In the mid-19th century, chemists were actively isolating and characterizing the active principles of medicinal plants. The pungent taste of black pepper was attributed to a crystalline substance first isolated by Hans Christian Ørsted in 1819, which was later named piperine. However, it was the work of the Scottish chemist Thomas Anderson in 1850, and independently by the French chemist Auguste Cahours in 1852, that led to the isolation and naming of piperidine itself. They achieved this by reacting piperine with nitric acid, which broke down the complex alkaloid and yielded the fundamental piperidine heterocycle.

This initial discovery opened the floodgates to the recognition of the piperidine scaffold in a multitude of other natural products, primarily alkaloids. Alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, were found to be rich in piperidine and its derivatives. This includes well-known examples such as coniine from poison hemlock (Conium maculatum), the toxic compound responsible for the death of Socrates, and nicotine from the tobacco plant (Nicotiana tabacum), which features a related pyridine ring that is often synthetically converted to piperidine in drug development. The widespread occurrence of the piperidine ring in such biologically active and structurally diverse natural products hinted at its fundamental importance in molecular interactions with biological systems, a premise that has been extensively validated over the past century and a half.

Significance in Natural Products and Drug Development

The piperidine ring is a ubiquitous structural feature in thousands of natural products and approved pharmaceuticals.[1] Its significance stems from a combination of favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities. The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can improve solubility and bioavailability. The chair-like conformation of the ring provides a three-dimensional framework that can be functionalized with various substituents in specific spatial orientations, enabling precise interactions with biological targets such as enzymes and receptors.

The therapeutic applications of natural and synthetic compounds containing the piperidine ring are remarkably broad, spanning a wide range of disease areas.[2] These include, but are not limited to:

-

Anticancer Activity: Many piperidine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5][6][7]

-

Antiviral Activity: The piperidine scaffold is present in several compounds with inhibitory activity against a range of viruses.[8][9]

-

Anti-inflammatory Activity: Piperine and other piperidine-containing natural products have been shown to possess significant anti-inflammatory properties.[10][11][12]

-

Neuropharmacological Activity: The ability of many piperidine derivatives to cross the blood-brain barrier has led to their development as treatments for neurological and psychiatric disorders.

The continued discovery of new piperidine-containing natural products with interesting biological activities ensures that this heterocyclic system will remain a focal point of drug discovery and development efforts for the foreseeable future.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of a selection of piperidine-containing natural products and their derivatives. This data, presented in the form of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, provides a quantitative measure of their potency and is crucial for comparing the efficacy of different compounds.

Table 1: Anticancer Activity of Piperidine-Containing Compounds

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Piperine | HCT-8 (Human Colon) | MTT Assay | 66.0 | [5] |

| Piperine | B16 (Mouse Melanoma) | MTT Assay | 69.9 | [5] |

| Piperine | OVCAR-3 (Ovarian) | CCK8 Assay | 28 | [2] |

| Compound 17a (Piperidine Derivative) | PC3 (Prostate) | Not Specified | 0.81 | [3][4] |

| Compound 17a (Piperidine Derivative) | MGC803 (Gastric) | Not Specified | 1.09 | [3] |

| Compound 17a (Piperidine Derivative) | MCF-7 (Breast) | Not Specified | 1.30 | [3] |

| Compound 16 (Piperidine Derivative) | 786-0 (Kidney) | Sulforhodamine B | 0.4 (µg/mL) | [3][6] |

| Compound 16 (Piperidine Derivative) | HT29 (Colon) | Sulforhodamine B | 4.1 (µg/mL) | [3][6] |

| Compound 16 (Piperidine Derivative) | NCI/ADR-RES (Resistant Ovarian) | Sulforhodamine B | 17.5 (µg/mL) | [3][6] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung) | MTT Assay | 32.43 | [5] |

Table 2: Antiviral Activity of Piperidine-Containing Compounds

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| FZJ05 (Piperidine-substituted purine) | Influenza A/H1N1 | MDCK | < Ribavirin, Amantadine, Rimantadine | [8] |

| FZJ13 (Piperidine-substituted purine) | HIV-1 | Not Specified | Comparable to 3TC | [8] |

| 1,4,4-Trisubstituted Piperidine (Compound 2) | HCoV-229E | HEL | 7.4 | [9] |

| 1,4,4-Trisubstituted Piperidine (Compound 62) | HCoV-229E | HEL | 5.9 ± 1.8 | [9] |

Table 3: Anti-inflammatory Activity of Piperidine-Containing Compounds

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Piperlongumine A | NO Production | RAW264.7 | 0.97 ± 0.05 | |

| (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl) propanone | NO Production | RAW264.7 | 0.91 ± 0.07 | |

| Piperchabamide A | NO Production | RAW264.7 | 1.63 ± 0.14 | |

| Piperidine Amide Alkaloid (Compound 2) | NO Secretion | RAW264.7 | 9.9 - 15.76 | [13] |